4-Bromo-3-fluoro-2-methylbenzonitrile (CAS 1349716-12-6): A Critical Building Block in Targeted Therapeutics
4-Bromo-3-fluoro-2-methylbenzonitrile (CAS 1349716-12-6): A Critical Building Block in Targeted Therapeutics
Executive Summary
In modern rational drug design, the spatial arrangement and electronic tuning of aromatic scaffolds dictate the efficacy, selectivity, and metabolic stability of the resulting active pharmaceutical ingredient (API). 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS 1349716-12-6) is a highly specialized, tetrasubstituted benzene derivative that has emerged as a critical intermediate in the synthesis of next-generation therapeutics.
As a Senior Application Scientist, I have observed that direct electrophilic aromatic substitution on densely functionalized rings often yields intractable mixtures of regioisomers. This whitepaper deconstructs the elegant "functional group transposition" strategy used to synthesize this molecule, details its physicochemical profile, and provides field-proven, self-validating protocols for its application in synthesizing Bruton's Tyrosine Kinase (BTK) inhibitors [1] and Orexin receptor agonists [2].
Structural Logic & Physicochemical Profile
The strategic value of 4-bromo-3-fluoro-2-methylbenzonitrile lies in its orthogonal reactivity and the precise electronic push-pull system created by its substituents:
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Nitrile (-CN): Provides a polar handle capable of hydrogen bonding within kinase hinge regions. It is highly electron-withdrawing, activating the ring for nucleophilic or transition-metal-catalyzed attacks.
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Fluoro (-F): Lowers the pKa of adjacent functional groups, restricts the conformational rotation of downstream coupled biaryls (conformational locking), and blocks metabolic oxidation sites (e.g., CYP450 metabolism).
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Methyl (-CH₃): Fills highly specific hydrophobic pockets in target receptors, enhancing binding affinity.
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Bromo (-Br): The synthetic linchpin. It serves as the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| CAS Number | 1349716-12-6 |
| IUPAC Name | 4-bromo-3-fluoro-2-methylbenzonitrile |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol |
| InChI Key | ATWKXXGBCZWOCX-UHFFFAOYSA-N |
| Physical Form | Yellow to Brown Solid |
| Storage Conditions | 2-8 °C, sealed in dry conditions [3] |
De Novo Synthesis: The Functional Group Transposition Strategy
Synthesizing a 1,2,3,4-tetrasubstituted benzene with exact regiocontrol is notoriously difficult. The synthesis of CAS 1349716-12-6 circumvents direct halogenation by utilizing a brilliant functional group transposition starting from 4-bromo-2-fluoro-3-methylaniline. By cyanating the existing bromide and subsequently converting the amine to a new bromide via a Sandmeyer reaction, the positions of the nitrogen and halogen are effectively swapped, guaranteeing 100% regioselectivity [1].
Fig 1: Two-step functional group transposition synthesis of CAS 1349716-12-6.
Protocol 1: Regioselective Cyanation (Rosenmund-von Braun Reaction)
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Objective: Convert 4-bromo-2-fluoro-3-methylaniline to 4-amino-3-fluoro-2-methylbenzonitrile.
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Methodology:
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Dissolve 4-bromo-2-fluoro-3-methylaniline (1 eq) in anhydrous DMF.
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Add Copper(I) cyanide (CuCN) (3 eq) under an N₂ atmosphere.
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Stir the reaction at 140 °C for 16 hours.
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Cool the mixture, quench with NH₃·H₂O to solubilize copper salts, and extract with EtOAc.
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Causality & Logic: CuCN acts as both the nucleophile and the transition metal catalyst. DMF is selected as a polar aprotic solvent to stabilize the highly polar transition state at elevated temperatures. The excess NH₃·H₂O during workup is critical to form water-soluble copper-amine complexes, preventing emulsions during organic extraction.
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Validation: LCMS reveals the disappearance of the starting material and the emergence of the intermediate at m/z = 151.0 (M+H)⁺.
Protocol 2: Non-Aqueous Sandmeyer Bromination
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Objective: Convert 4-amino-3-fluoro-2-methylbenzonitrile to 4-bromo-3-fluoro-2-methylbenzonitrile.
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Methodology:
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Prepare a solution of tert-butyl nitrite (t-BuONO) (1.5 eq) and CuBr (1.5 eq) in anhydrous Acetonitrile (MeCN) at 65 °C.
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Dropwise add a solution of 4-amino-3-fluoro-2-methylbenzonitrile (1 eq) in MeCN.
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Stir at 65 °C for 3 hours under N₂.
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Filter, concentrate in vacuo, and purify via silica gel chromatography (PE/EtOAc 9:1).
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Causality & Logic: Traditional Sandmeyer reactions use NaNO₂ in aqueous HCl. However, the highly electron-deficient nature of this specific diazonium salt makes it extremely susceptible to hydrolysis, which would yield an unwanted phenol byproduct. By using t-BuONO in an anhydrous solvent (MeCN), we generate the nitrosonium ion in situ, completely bypassing the hydrolysis pathway. CuBr acts as a single-electron transfer (SET) catalyst to facilitate the radical bromination.
Strategic Applications in Drug Discovery
BTK Inhibitors in Oncology and Immunology
Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. Hyperactivation of this pathway drives B-cell malignancies (e.g., Chronic Lymphocytic Leukemia) and autoimmune disorders. Biogen MA Inc. utilizes CAS 1349716-12-6 to synthesize novel covalent and reversible BTK inhibitors [1]. The tetrasubstituted ring acts as a rigid core that perfectly orients the inhibitor within the BTK ATP-binding pocket.
Fig 2: BTK signaling cascade and targeted inhibition by CAS 1349716-12-6 derivatives.
Orexin Receptor Agonists for Sleep Disorders
Merck Sharp & Dohme LLC leverages this compound to synthesize sulfonamide-based Orexin receptor agonists for the treatment of narcolepsy and hypersomnia [2]. Here, the bromide is utilized in a Suzuki-Miyaura cross-coupling to attach heterocyclic pharmacophores.
Fig 3: Suzuki-Miyaura cross-coupling workflow for Orexin receptor agonist synthesis.
Protocol 3: Suzuki-Miyaura Cross-Coupling (Orexin Intermediate)
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Objective: Synthesize 3-fluoro-4-(furan-2-yl)-2-methylbenzonitrile.
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Methodology:
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Combine 4-bromo-3-fluoro-2-methylbenzonitrile (1 eq) and 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in a degassed solvent system (e.g., 1,4-Dioxane/H₂O).
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Add a Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq) and a base (e.g., K₂CO₃) (2 eq).
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Heat to 90 °C for 4 hours.
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Filter through Celite, concentrate, and purify via chromatography to yield the product (approx. 64% yield) [2].
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Causality & Logic: The highly electron-withdrawing nature of the -CN and -F groups on the starting material heavily accelerates the oxidative addition of Pd(0) into the C-Br bond. The aqueous base is required to activate the boronic ester for the transmetalation step.
Analytical Characterization
To ensure the trustworthiness of your synthesized or procured material, rigorous analytical validation is required. The unique substitution pattern provides highly characteristic NMR signals [1]:
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¹H NMR (400 MHz, CDCl₃) Expected Shifts:
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δ 7.51 (dd, 1H): Aromatic proton at C5. The doublet of doublets arises from ortho-coupling to the adjacent proton and meta-coupling to the fluorine atom.
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δ 7.28 (dd, 1H): Aromatic proton at C6. Shows ortho-coupling to the C5 proton and ortho-coupling to the fluorine atom.
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δ 2.52 (s, 3H): The isolated methyl group at C2 appears as a sharp singlet, shifted slightly downfield due to the anisotropic effects of the adjacent nitrile group.
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Mass Spectrometry: While the parent mass (214.04) may be difficult to observe via standard ESI+ due to the lack of basic sites, intermediate derivatives (like the amine) readily ionize.
References
- Biogen MA Inc. (2022). WO2022032019A1 - Btk inhibitors.
- Merck Sharp & Dohme LLC. (2023). WO2023215205A1 - Orexin receptor agonists.
